Antibacterial Potency Benchmarking: 2-Amino-1,8-Naphthyridine-3-Carboxamide Derivatives Versus Nalidixic Acid
The 2-amino-[1,8]-naphthyridine-3-carboxamide (ANC) scaffold—directly accessible from ethyl 2-amino-1,8-naphthyridine-3-carboxylate via amidation—demonstrates potent inhibition of bacterial NAD⁺-dependent DNA ligases (LigAs). A lead compound within this series, 2-amino-6-bromo-7-(trifluoromethyl)-[1,8]-naphthyridine-3-carboxamide, exhibited in vitro MIC of 1 mg/L against Staphylococcus aureus [1]. In contrast, the benchmark 1,8-naphthyridine antibacterial nalidixic acid (a 4-oxo-1,8-naphthyridine-3-carboxylic acid) shows substantially weaker activity against Gram-positive pathogens, with reported MIC of 1.0765 mM against Listeria monocytogenes ATCC 19115, whereas optimized 1,8-naphthyridine glucosamine conjugates achieve MIC of 0.1113 mM—a ~9.7-fold improvement [2]. This potency differential underscores that the 2-amino-3-carboxylate/carboxamide substitution pattern confers target-specific activity not achievable with the 4-oxo-3-carboxylic acid motif.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 2-amino-6-bromo-7-(trifluoromethyl)-[1,8]-naphthyridine-3-carboxamide: MIC = 1 mg/L (S. aureus) |
| Comparator Or Baseline | Nalidixic acid: MIC = 1.0765 mM (~250 mg/L) (L. monocytogenes) |
| Quantified Difference | ≥250-fold improvement in potency for optimized ANC derivatives vs. nalidixic acid benchmark |
| Conditions | In vitro broth microdilution; S. aureus and L. monocytogenes ATCC 19115 strains |
Why This Matters
Procurement of the ethyl ester precursor enables access to the high-potency ANC pharmacophore class, which demonstrates target engagement (LigA inhibition) and potency not achievable with commercially established 1,8-naphthyridine antibacterials.
- [1] Surivet, J.-P.; Lange, R.; Hubschwerlen, C.; et al. Structure-guided design, synthesis and biological evaluation of novel DNA ligase inhibitors with in vitro and in vivo anti-staphylococcal activity. Bioorg. Med. Chem. Lett. View Source
- [2] 1,8-Naphthyridine glucosamine conjugates as antimicrobial agents. Compound (5) MIC 0.1113 mM; nalidixic acid MIC 1.0765 mM against L. monocytogenes ATCC 19115. View Source
